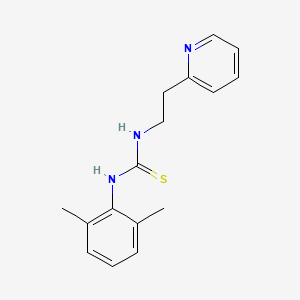
(3R*,5R*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules often involved in medicinal chemistry and pharmaceutical research due to their complex structures and potential biological activities. While specific studies on this exact compound are scarce, analogs and derivatives provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic chemical building blocks like carboxylic acids, amides, and amines. Techniques such as nucleophilic substitution, amidation, and ring-closing reactions are commonly employed. The exact synthesis route would depend on the starting materials and the desired stereochemistry (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to “(3R*,5R*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide” includes features like chirality, aromatic rings, and heterocycles, contributing to their unique chemical and biological properties. The stereochemistry at the 3R*,5R* positions is crucial for the compound’s activity and interactions with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds with this structure can participate in reactions typical of amides, carboxamides, and fluorinated aromatics. These may include hydrolysis, nucleophilic attack, and electrophilic substitution. Their fluorinated groups can affect reactivity and binding properties, especially in biological systems (Wang et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are influenced by the compound's molecular structure. For instance, the presence of fluorine atoms typically decreases solubility in water but increases stability and lipophilicity, which can be crucial for crossing biological membranes (Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity toward other chemicals are determined by the functional groups present in the molecule. The piperidine and pyrrolidine rings suggest basicity, while the amide linkage affects chemical stability and reactivity. The specific interactions and transformations would depend on the chemical environment and the presence of catalysts or reactive species (Feng, 2011).
科学的研究の応用
Synthesis and Characterization
Compounds with structural similarities, including various piperidine and pyrrolidine derivatives, have been synthesized for further chemical and pharmacological study. These compounds are often synthesized to explore their potential as anti-inflammatory, analgesic agents, or to investigate their antimicrobial activities. For instance, the synthesis of novel heterocyclic compounds derived from benzodifuranyl and triazines has shown potential for cyclooxygenase inhibition and possesses analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, synthesis efforts have led to new benzimidazole derivatives as renin inhibitors, showing significant pharmacokinetic improvements and bioavailability, highlighting the importance of structural modification for enhanced drug properties (Tokuhara et al., 2018).
Pharmacological Applications
Many piperidine and pyrrolidine derivatives are studied for their pharmacological effects, including antifatigue, antimicrobial, and antiviral activities. For example, some piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with highly potent anti-HIV-1 activity, demonstrating the therapeutic potential of these compounds in viral inhibition (Imamura et al., 2006). Additionally, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have revealed moderate to good antimicrobial activities, indicating their potential use in combating bacterial and fungal infections (Jadhav et al., 2017).
Potential Therapeutic Uses
The exploration of piperidine and pyrrolidine derivatives extends to their potential therapeutic applications, including their use as serotonin 4 receptor agonists for gastrointestinal motility, highlighting the diverse therapeutic avenues for these compounds (Sonda et al., 2003). The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their cytotoxic activity against cancer cells, offering insights into potential anticancer therapies (Hassan et al., 2014).
特性
IUPAC Name |
(3R,5R)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O3/c1-27-15-5-4-12(16(20)17(15)21)11-23-18(25)13-8-14(10-22-9-13)19(26)24-6-2-3-7-24/h4-5,13-14,22H,2-3,6-11H2,1H3,(H,23,25)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDEPMMHIEQHN-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCCC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)


![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

